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Compound of Interest

Compound Name: 4-Methoxycinnamaldehyde

Cat. No.: B7890676

This guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxycinnamaldehyde (molecular formula C10H1002), a compound of interest in flavor,
fragrance, and pharmaceutical research. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, presenting
guantitative data in structured tables and outlining the experimental protocols for data
acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic
molecules. Below are the *H and 13C NMR spectral data for 4-Methoxycinnamaldehyde,
which confirm the presence of the aromatic ring, the aldehyde group, the vinyl group, and the
methoxy group.

1H NMR Data

The 'H NMR spectrum of 4-Methoxycinnamaldehyde was acquired on a 400 MHz
spectrometer using deuterated chloroform (CDCIs) as the solvent. The chemical shifts (d) are
reported in parts per million (ppm) relative to the residual solvent peak.
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
Aldehyde proton
9.57 d 7.7 1H
(-CHO)
Aromatic protons
7.46 d 8.7 2H (ortho to -
CH=CHCHO)
Vinylic proton (-
7.35 d 16.0 1H yiep (
CH=CHCHO)
Aromatic protons
6.89 d 8.7 2H
(ortho to -OCHs)
Vinylic proton (-
6.55 dd 16.0, 7.7 1H
CH=CHCHO)
Methoxy protons
3.82 s - 3H

(-OCHs)

Data sourced from multiple references, including analysis of cinnamaldehyde-type lignin model
substances.[1]

13C NMR Data

The 13C NMR spectrum was recorded at 101 MHz in CDCls. The chemical shifts (8) are
reported in ppm.
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Chemical Shift (8) ppm Assignment

193.8 Aldehyde Carbonyl (C=0)

161.6 Aromatic Carbon (C-OCHs)

145.0 Vinylic Carbon (-CH=CHCHO)

129.9 Aromatic Carbons (ortho to -CH=CHCHO)
127.2 Aromatic Carbon (ipso to -CH=CHCHO)
1155 Vinylic Carbon (-CH=CHCHO)

1145 Aromatic Carbons (ortho to -OCHs)

55.5 Methoxy Carbon (-OCHs)

Data is consistent with spectra available in chemical databases.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The
gas-phase IR spectrum of 4-Methoxycinnamaldehyde shows several characteristic
absorption bands.[4]
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Wavenumber (cm~?) Intensity Assignment
~3000-2900 Medium C-H stretch (methoxy)[5]
~2800 and ~2700 Medium C-H stretch (aldehyde)[5]

C=0 stretch (conjugated
~1700 Strong

aldehyde)[5]
~1600-1585 Medium-Strong C=C stretch (aromatic ring)[6]
~1500-1400 Medium C=C stretch (aromatic ring)[6]
~1250 Strong C-O-C stretch (aryl ether)
~970 Strong C-H bend (trans-alkene)

C-H bend (p-disubstituted
~850-800 Strong

benzene)[5]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4-Methoxycinnamaldehyde results in

fragmentation of the molecule, providing insights into its structure. The molecular ion peak and

major fragment ions are tabulated below.[7][8]

m/z Relative Intensity (%) Assignment

162 100 Molecular lon [M]*

161 80 [M-H]*

131 50 [M-CHOJ*

119 30 [M-C2Hs0]*

103 25 [C7H,O]*

91 40 [C7H7]* (Tropylium ion)
77 35 [CeHs]* (Phenyl ion)
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy Protocol

Sample Preparation: A small amount of 4-Methoxycinnamaldehyde (approximately 5 mg) is
dissolved in about 0.5 mL of a deuterated solvent (e.g., CDClIs) in an NMR tube.[9]

Instrument Setup: The NMR spectra are typically acquired on a 400 or 500 MHz
spectrometer.[9]

H NMR Acquisition: The *H NMR spectrum is recorded. Chemical shifts are referenced to
the residual solvent signal (CDCls: & = 7.26 ppm).[2]

13C NMR Acquisition: The 13C NMR spectrum is then acquired. Chemical shifts are
referenced to the solvent signal (CDCls: 6 = 77.16 ppm).[2]

Data Processing: The resulting spectra are processed, which includes Fourier
transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

Sample Preparation: For solid samples, a small amount of 4-Methoxycinnamaldehyde can
be mixed with KBr powder and pressed into a pellet. Alternatively, for Attenuated Total
Reflectance (ATR) FT-IR, a small amount of the solid is placed directly on the crystal.[10] For
gas-phase IR, the sample is vaporized.

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm~1. A
background spectrum is first collected and subtracted from the sample spectrum.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify
the functional groups present.[10]

Mass Spectrometry Protocol
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o Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatograph (GC-MS) for separation and purification before analysis.[7]

« lonization: Electron lonization (El) is a common method where the sample is bombarded with
a high-energy electron beam, causing ionization and fragmentation.

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.[11]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of 4-
Methoxycinnamaldehyde.
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Caption: General workflow for the spectroscopic analysis of 4-Methoxycinnamaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxycinnamaldehyde: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7890676#spectroscopic-data-of-4-
methoxycinnamaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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